![molecular formula C15H16N2O3 B7577108 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577108.png)
2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid, also known as IPAA, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. IPAA belongs to a class of compounds known as indole derivatives, which have been extensively studied for their diverse biological activities. In
作用机制
The mechanism of action of 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid is not fully understood, but studies have suggested that it may act by modulating the activity of certain enzymes and receptors in the body. For example, 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to bind to the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid can have a range of biochemical and physiological effects. For example, 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to increase the production of cytokines, which are signaling molecules that play a crucial role in the immune response. Additionally, 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to increase the activity of certain enzymes involved in lipid metabolism, such as acyl-CoA oxidase and carnitine palmitoyltransferase-1. These effects suggest that 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid may have potential therapeutic applications in the treatment of immune disorders and metabolic diseases.
实验室实验的优点和局限性
One of the main advantages of 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid is its potential as a modulator of the immune system. This makes it a promising candidate for the development of new immunotherapies. Additionally, 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to have anti-inflammatory properties, which could make it a potential candidate for treating inflammatory diseases. However, one of the limitations of 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid is its low yield, which makes it challenging to obtain large quantities of the compound for use in experiments.
未来方向
There are several future directions for research on 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid. One area of interest is the development of more efficient methods for synthesizing 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid. Additionally, further studies are needed to fully understand the mechanism of action of 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid and its potential therapeutic applications. Finally, more research is needed to explore the potential side effects of 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid and its safety profile in humans.
In conclusion, 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid is a promising compound that has potential pharmacological properties. Its ability to modulate the immune system and its anti-inflammatory properties make it a potential candidate for the treatment of immune disorders and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid and its potential therapeutic applications.
合成方法
The synthesis of 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid involves a multistep process that starts with the preparation of 1H-indole-6-carboxylic acid. This compound is then reacted with pyrrolidine and acetic anhydride to form 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid. The yield of this reaction is relatively low, making it challenging to obtain large quantities of 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid. However, recent advancements in synthetic chemistry have led to the development of more efficient methods for synthesizing 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid.
科学研究应用
2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid has been studied extensively for its potential pharmacological properties. One of the most promising applications of 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid is its ability to act as a modulator of the immune system. Studies have shown that 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid can enhance the activity of certain immune cells, such as T cells and natural killer cells, which play a crucial role in fighting infections and cancer. Additionally, 2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14(19)9-12-2-1-7-17(12)15(20)11-4-3-10-5-6-16-13(10)8-11/h3-6,8,12,16H,1-2,7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBRHMOSMFZMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC3=C(C=C2)C=CN3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

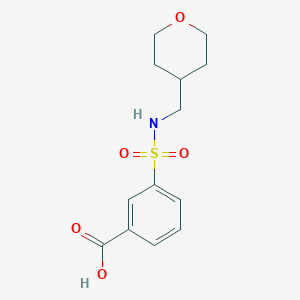
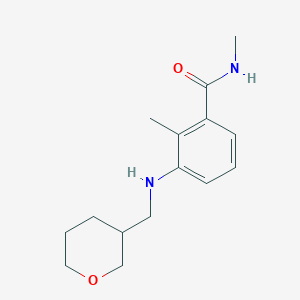
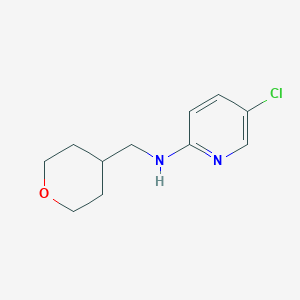
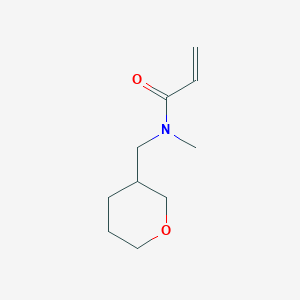
![4-[Methyl(oxan-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7577055.png)
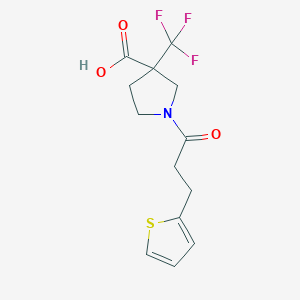
![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)

![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)


![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid](/img/structure/B7577128.png)
![3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile](/img/structure/B7577140.png)
![8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B7577146.png)